REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([S:10][CH:11]=[CH:12][C:13]([OH:15])=O)=[CH:2]1>C(O)(=O)C>[S:10]1[C:3]2[C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:9]=3[NH:1][C:2]=2[C:13](=[O:15])[CH:12]=[CH:11]1
|
Name
|
|
Quantity
|
76.7 g
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)SC=CC(=O)O
|
Name
|
polyphosphoric acid
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The supernatent is decanted from the sticky precipitate, which
|
Type
|
CUSTOM
|
Details
|
is partitioned between chloroform and 5% NaOH solution
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from 3 liters of 95% ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC(C=2NC=3C=CC=CC3C21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |